8-(azepan-1-yl)-1-(2-chlorobenzyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione
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Description
8-(azepan-1-yl)-1-(2-chlorobenzyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Also known as CP-154,526, this compound belongs to the class of selective corticotropin-releasing factor 1 (CRF1) receptor antagonists.
Scientific Research Applications
Synthesis and Chemical Properties
The scientific research around the compound 8-(azepan-1-yl)-1-(2-chlorobenzyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione focuses on its synthesis, chemical properties, and potential applications in various fields. This compound is part of a broader class of chemicals known for their varied biological activities, including potential therapeutic applications. Research includes the synthesis of novel derivatives, exploring their chemical reactions, and investigating their biological activities.
Synthesis of Purine Derivatives : Studies have focused on synthesizing new purine derivatives, including thiadiazepino-purine ring systems, which are related to the specified compound. These efforts aim to explore the chemical diversity and potential biological activities of these molecules (Hesek & Rybár, 1994). Additionally, reactions of dibromo-substituted triazoles with NH-azoles have led to the formation of azolylmethyl-dihydrothiazolo-triazoles, highlighting the compound's versatility in synthetic chemistry (Khaliullin et al., 2014).
Pharmacological Exploration : Research on 8-aminoalkyl derivatives of purine-2,6-dione has identified potential receptor affinities and pharmacological activities, indicating the utility of these derivatives in psychotropic drug development (Chłoń-Rzepa et al., 2013). This includes the exploration of their affinity towards serotonin receptors, which could inform future studies on their therapeutic applications.
Chemical Properties and Reactions : The isolation and characterization of impurities in related compounds, such as 8-chlorotheophylline, have provided insights into the chemical stability and purity of purine derivatives, which is crucial for pharmaceutical applications (Desai et al., 2011).
Biological Activities : Novel synthetic pathways have been developed for purineselenyl and thiadiazolyl derivatives, leading to a range of compounds with elucidated structures and potential biological activities. These pathways offer new routes to explore the medicinal chemistry of purine derivatives (Gobouri, 2020).
properties
IUPAC Name |
8-(azepan-1-yl)-1-[(2-chlorophenyl)methyl]-3,7-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN5O2/c1-23-16-17(22-19(23)25-11-7-3-4-8-12-25)24(2)20(28)26(18(16)27)13-14-9-5-6-10-15(14)21/h5-6,9-10H,3-4,7-8,11-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PITSDKRXQHCMMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1N3CCCCCC3)N(C(=O)N(C2=O)CC4=CC=CC=C4Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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